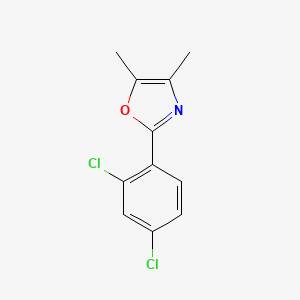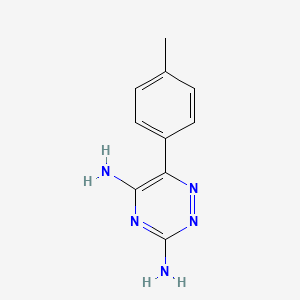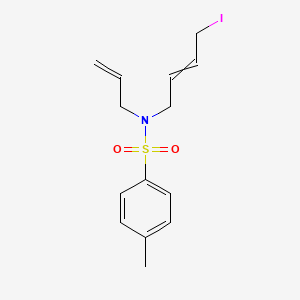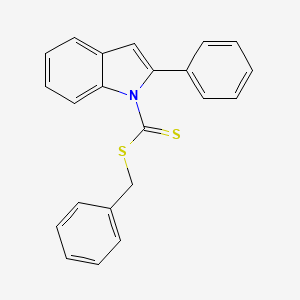
Oxazole, 2-(2,4-dichlorophenyl)-4,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole, 2-(2,4-dichlorophenyl)-4,5-dimethyl- is a heterocyclic organic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and two methyl groups on the oxazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 2-(2,4-dichlorophenyl)-4,5-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-dichlorobenzoyl chloride with 4,5-dimethyl-2-aminophenol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Oxazole, 2-(2,4-dichlorophenyl)-4,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at the positions ortho and para to the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Dihydro-oxazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated oxazole derivatives.
Applications De Recherche Scientifique
Oxazole, 2-(2,4-dichlorophenyl)-4,5-dimethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of Oxazole, 2-(2,4-dichlorophenyl)-4,5-dimethyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: Another five-membered heterocyclic compound with similar biological activities.
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
Indole Derivatives: Widely studied for their diverse biological activities .
Uniqueness
Oxazole, 2-(2,4-dichlorophenyl)-4,5-dimethyl- is unique due to the specific substitution pattern on the phenyl ring and the presence of methyl groups on the oxazole ring. These structural features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
832076-78-5 |
|---|---|
Formule moléculaire |
C11H9Cl2NO |
Poids moléculaire |
242.10 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-4,5-dimethyl-1,3-oxazole |
InChI |
InChI=1S/C11H9Cl2NO/c1-6-7(2)15-11(14-6)9-4-3-8(12)5-10(9)13/h3-5H,1-2H3 |
Clé InChI |
KIXBCXXIIXPIBX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=N1)C2=C(C=C(C=C2)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14200317.png)

![5,6,7,8,9,10-Hexahydro-5,9-methanopyrido[4,3-d]azocin-1(2H)-one](/img/structure/B14200322.png)


![4-{2-[(1S)-1-(Dimethylamino)ethyl]-5-methyl-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14200330.png)


![Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]-](/img/structure/B14200339.png)
![9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]-](/img/structure/B14200341.png)


![6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile](/img/structure/B14200376.png)
![2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14200386.png)
